(2,6-Diaminopyridin-4-YL)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(2,6-diaminopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)(H4,8,9,10) |
InChI Key |
UBHWRHAPJPOMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)N)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Diaminopyridin 4 Yl Acetic Acid and Its Analogues
Established Synthetic Pathways Utilizing 2,6-Diaminopyridine (B39239) as a Core Scaffold
Established routes to (2,6-Diaminopyridin-4-YL)acetic acid and its analogues predominantly use 2,6-diaminopyridine or a derivative thereof as the central building block. The primary challenge lies in achieving selective functionalization at the C4-position, which is less reactive than the C2, C6, and C3, C5 positions in electrophilic substitutions and less acidic than the exocyclic amino groups.
Standard electrophilic acylation reactions, such as Friedel-Crafts acylation, are generally ineffective on the electron-deficient pyridine (B92270) ring. In the case of 2,6-diaminopyridine, the presence of two powerful activating amino groups directs reactivity towards the exocyclic nitrogens. Acylation of 2,6-diaminopyridine with reagents like benzoyl chloride derivatives readily occurs at the amino groups to form 2,6-bis(amido)pyridine derivatives. nih.govbeilstein-journals.org
Direct functionalization of the C4-position remains a significant challenge in pyridine chemistry. nih.gov One advanced approach involves the deprotonation (metalation) of the C4-H bond. While organolithium reagents tend to add to the C2 position, recent studies have shown that n-butylsodium can be used to selectively deprotonate and functionalize the C4-position of certain 2,6-disubstituted pyridines. nih.govnih.gov This method creates a 4-sodiopyridine intermediate that can react with various electrophiles. nih.gov However, for 2,6-diaminopyridine, the presence of acidic N-H protons on the amino groups would likely complicate this reaction, making a protection-deprotection sequence necessary.
A more practical and established strategy involves starting with a pyridine ring that is already functionalized at the C4-position. A key and synthetically accessible intermediate for this purpose is 2,6-diamino-4-bromopyridine . researchgate.net The bromo-substituent at the C4-position serves as an excellent handle for subsequent carbon-carbon bond-forming reactions to introduce the acetic acid side chain.
Direct reaction of 2,6-diaminopyridine with chloroacetic acid is not a viable route for C4-functionalization. Such a reaction would preferentially lead to N-alkylation of the more nucleophilic amino groups. A more effective and classic strategy for converting a halo-aromatic compound into an aryl-acetic acid is the Malonic Ester Synthesis . wikipedia.orgorganic-chemistry.orglibretexts.org
This pathway, applied to the synthesis of this compound, would proceed via the following hypothetical but chemically sound steps, starting from the key intermediate, 2,6-diamino-4-bromopyridine:
Alkylation of Diethyl Malonate : 2,6-diamino-4-bromopyridine is reacted with the sodium salt of diethyl malonate (formed by treating diethyl malonate with a base like sodium ethoxide). The nucleophilic enolate attacks the C4 position of the pyridine ring, displacing the bromide and forming diethyl 2-((2,6-diaminopyridin-4-yl))malonate. orgoreview.comnrochemistry.com
Hydrolysis and Decarboxylation : The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Upon heating, this malonic acid derivative readily undergoes decarboxylation (loses a molecule of CO2) to yield the final product, this compound. wikipedia.orglibretexts.org
This multi-step sequence represents a robust and well-established method for introducing the -CH2COOH group onto an aromatic ring activated for nucleophilic substitution or via a halide.
Glacial acetic acid serves multiple roles in organic synthesis due to its properties as a polar, protic solvent and a mild acid catalyst. While not a primary reagent in the malonic ester synthesis pathway, it is frequently employed in other reactions involving pyridine and diaminopyridine derivatives.
It can act as an effective catalyst for condensation reactions, such as the synthesis of di(indolyl)methanes, by protonating carbonyl groups and activating them towards nucleophilic attack. masterorganicchemistry.com In other instances, it is used as the reaction medium, providing a suitable environment for reactions like the synthesis of pyridophenoxazinones. wikipedia.org For example, the synthesis of certain pyridine-6-carboxamides can be achieved via a one-pot reaction using glacial acetic acid as the solvent and catalyst. libretexts.org Its ability to facilitate reactions without the need for stronger, corrosive acids makes it a valuable component in the toolkit for heterocyclic chemistry.
Emerging Synthetic Strategies and Green Chemistry Approaches for Pyridine-Acetic Acid Derivatives
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. These emerging strategies offer powerful alternatives to classical synthetic routes for preparing complex molecules like this compound.
Microwave-assisted organic synthesis has emerged as a key green chemistry technique that can dramatically reduce reaction times, improve product yields, and enhance reaction efficiency. nih.gov This technology has been successfully applied to the synthesis of various pyridine derivatives. For instance, the amination of dihalopyridines, a crucial step in preparing scaffolds like 2,6-diaminopyridine, can be significantly accelerated. Microwave irradiation allows for rapid heating of the polar solvent (often water) and reactants, leading to faster reaction rates compared to conventional heating methods. nih.gov
| Method | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating (Solvent-Free) | 3 days | 180 °C | 57-70% | nih.gov |
| Microwave Irradiation (in Water) | ~2.5 hours | 118-200 °C | 26-46% | nih.gov |
This table illustrates the significant reduction in reaction time afforded by microwave synthesis, a hallmark of this green chemistry approach. While yields may vary based on specific substrates and conditions, the time savings are substantial.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and provide novel, versatile routes to functionalized pyridines. Starting from 2,6-diamino-4-bromopyridine , these methods offer powerful alternatives for installing the acetic acid side chain. researchgate.net
Heck Reaction : The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org 2,6-diamino-4-bromopyridine could be reacted with an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. This would form ethyl (E)-3-(2,6-diaminopyridin-4-yl)acrylate. Subsequent catalytic hydrogenation of the carbon-carbon double bond would reduce it to the corresponding saturated ester, which can then be hydrolyzed to the target compound, this compound. masterorganicchemistry.com
Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org 2,6-diamino-4-bromopyridine could be coupled with a protected alkyne, such as trimethylsilylacetylene, using palladium and copper co-catalysts. mdpi.com After deprotection of the silyl (B83357) group, the resulting terminal alkyne, 4-ethynyl-2,6-diaminopyridine, can be hydrated. The hydration of the alkyne would yield an enol that tautomerizes to a methyl ketone, which could then be further oxidized to the desired carboxylic acid, or alternatively, the alkyne could be carboxylated directly.
These organometallic strategies offer high functional group tolerance and modularity, making them highly attractive for the synthesis of complex pyridine-acetic acid derivatives and their analogues.
Preparation of Key Intermediates for this compound Functionalization
A viable and efficient synthetic strategy for this compound hinges on the preparation of a 2,6-dihalopyridine scaffold bearing a precursor to the acetic acid moiety at the 4-position. This approach allows for the late-stage introduction of the amino groups via nucleophilic aromatic substitution, a well-established transformation for this class of compounds. A primary and highly valuable intermediate in this pathway is ethyl (2,6-dichloropyridin-4-yl)acetate.
Synthesis of Ethyl (2,6-Dichloropyridin-4-yl)acetate
While the direct synthesis of this compound has not been extensively detailed in the literature, the synthesis of its key precursor, ethyl (2,6-dichloropyridin-4-yl)acetate, provides a logical starting point. The presence of this compound in chemical supplier catalogs, under CAS number 2969167-15-3, indicates its accessibility and established synthesis. chemicalbook.com
One potential route to this intermediate involves the functionalization of a pre-existing 2,6-dichloropyridine. This can be achieved through various methods, including the introduction of a two-carbon chain at the 4-position. For instance, a common strategy involves the conversion of a 4-methyl substituent to a chloromethyl or dichloromethyl group, which can then be further elaborated to the desired acetate.
A related synthetic approach involves the preparation of 2,6-dichloro-4-(dichloromethyl)pyridine. prepchem.com This intermediate can be synthesized from 2,4-dichloro-6-(trichloromethyl)pyridine. The dichloromethyl group can potentially be hydrolyzed to an aldehyde and subsequently oxidized to a carboxylic acid, which can then be esterified. However, this route may involve harsh reaction conditions that could compromise the stability of the chloro substituents on the pyridine ring.
A more direct method would involve the cross-coupling of a suitable two-carbon nucleophile with a 2,6-dichloro-4-halopyridine. However, the reactivity of the 4-position in 2,6-dihalopyridines towards certain coupling reactions can be a challenge.
Amination of 2,6-Dichloropyridines
Once the key intermediate, ethyl (2,6-dichloropyridin-4-yl)acetate, is obtained, the subsequent step involves the introduction of the amino groups at the 2- and 6-positions. The amination of 2,6-dihalopyridines is a well-documented transformation. cas.czacs.org This reaction is typically achieved through nucleophilic aromatic substitution using ammonia (B1221849) or a protected amine source.
The reaction conditions for the amination can be tailored to achieve either mono- or di-substitution. For the synthesis of this compound, a double amination is required. This is often carried out at elevated temperatures and pressures in the presence of a suitable solvent. Palladium-catalyzed amination reactions have also emerged as a powerful tool for the formation of C-N bonds in such systems, often proceeding under milder conditions. cas.cznih.gov
It is important to consider the potential for side reactions, such as the hydrolysis of the ester group, during the amination process. Therefore, the choice of reaction conditions and the timing of the ester hydrolysis (if necessary) are crucial for a successful synthesis. The presence of an electron-withdrawing group, such as the ester, at the 4-position may influence the reactivity of the 2- and 6-positions towards nucleophilic attack.
The following table summarizes the key intermediates and their role in the synthesis of this compound.
| Intermediate | Structure | Role in Synthesis |
| 2,6-Dichloropyridine | Starting material for the introduction of substituents at the 4-position. | |
| 2,6-Dichloro-4-(dichloromethyl)pyridine | A potential precursor to the acetic acid moiety, though its conversion may require harsh conditions. prepchem.com | |
| Ethyl (2,6-dichloropyridin-4-yl)acetate | A key intermediate where the acetic acid precursor is already in place, facilitating subsequent amination. chemicalbook.com | |
| 2-Amino-6-chloropyridine derivatives | Intermediates in a stepwise amination process. |
The presence of the acetic acid group at the 4-position represents a significant structural modification that would uniquely influence the compound's properties and reactivity in Schiff base formation, metal complexation, and the engineering of supramolecular assemblies. The carboxylate group would introduce an additional coordination site, affecting chelation modes and the architecture of resulting metal-ligand complexes.
While extensive research exists on Schiff bases and metal complexes derived from 2,6-diaminopyridine, extrapolating this information to "this compound" without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy for the requested article.
Therefore, a detailed and scientifically accurate article focusing solely on the chemical derivatization and applications of the "this compound" scaffold, as per the specified outline, cannot be generated at this time due to the absence of specific research findings for this particular compound in the available literature. Further experimental investigation into this specific molecule is required to provide the detailed information requested.
Chemical Derivatization and Applications of the 2,6 Diaminopyridin 4 Yl Acetic Acid Scaffold
Engineering of Supramolecular Assemblies and Nanoarchitectures from (2,6-Diaminopyridin-4-YL)acetic Acid Derivatives
Principles of Hydrogen Bonding and Self-Assembly in Crystal Engineering
Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. A foundational principle in this discipline is the strategic use of non-covalent interactions to guide the assembly of molecules into a specific, ordered arrangement, known as a crystal lattice. Among the most powerful and directional of these interactions is the hydrogen bond.
Hydrogen bonding plays a pivotal role in molecular recognition and the formation of supramolecular architectures. ebrary.net A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (the donor, e.g., N-H or O-H) and another nearby electronegative atom (the acceptor, e.g., N or O). The directionality and strength of these bonds make them ideal for the predictable assembly of molecules. In crystal engineering, specific functional groups are chosen to create robust and predictable hydrogen-bonding patterns, often referred to as "supramolecular synthons."
The this compound scaffold is particularly well-suited for crystal engineering due to its distinct hydrogen bond donor and acceptor sites. The 2,6-diaminopyridine (B39239) (DAP) moiety is a well-known building block in supramolecular chemistry. The two amino groups provide strong hydrogen bond donors (N-H), while the pyridine (B92270) nitrogen atom is a hydrogen bond acceptor. This arrangement allows for the formation of specific, self-complementary hydrogen bonding motifs. For instance, diaminopyridine derivatives are known to form complexes with molecules containing complementary hydrogen bonding sites, such as uracil (B121893) or succinimide, through multipoint hydrogen bonding. nih.gov
Furthermore, the carboxylic acid group of the acetic acid side chain introduces another critical functional group for directing self-assembly. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O). It readily forms strong hydrogen bonds with the pyridine ring, a common and reliable interaction used in the co-assembly of crystals. nih.gov The interplay between the diaminopyridine and carboxylic acid functionalities allows for the creation of complex and stable hydrogen-bonded networks, which are essential for the rational design of crystalline materials. rsc.orgresearchgate.net
Self-assembly is the spontaneous organization of these molecules into ordered structures, driven by the sum of these non-covalent interactions. By carefully designing the molecular scaffold, it is possible to control the resulting supramolecular architecture, leading to materials with tailored physical and chemical properties.
Formation of Ordered Nanostructures from Fatty Acid Derivatives of Diaminopyridine
The principles of hydrogen bonding and self-assembly can be harnessed to create highly ordered materials on the nanoscale. By chemically modifying the this compound scaffold, specifically through derivatization with fatty acids, researchers can induce the formation of various nanostructures.
Fatty acid derivatives of 2,6-diaminopyridine are examples of amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." In this case, the diaminopyridine group serves as the polar head, capable of forming hydrogen bonds, while the long alkyl chain of the fatty acid acts as the nonpolar tail. When dispersed in an aqueous solution, these amphiphiles self-assemble to minimize the unfavorable interaction between the hydrophobic tails and water. nih.gov
This self-assembly process can lead to a variety of well-defined morphologies, including nanosheets, nanofibers, and nanotubes. nih.gov The specific morphology is influenced by factors such as the length and degree of saturation of the fatty acid chain, the concentration of the solution, and the temperature. For example, derivatives with saturated fatty acid chains have been observed to form nanofibers, while those with unsaturated chains may form curled nanosheets or nanotubes. nih.gov The formation of a nanotube can be conceptualized as the rolling of a nanosheet. nih.gov
The diaminopyridine (DAP) headgroup plays a crucial role in this process. Its ability to form multipoint hydrogen bonds provides the directional interactions necessary to guide the molecules into a highly ordered arrangement, which is critical for forming uniform nanostructures. nih.govmdpi.com The molecular recognition properties of the DAP linker can be confirmed by techniques such as ¹H-NMR and fluorescence spectroscopy, which show evidence of strong hydrogen bonding. nih.gov These self-assembled soft nanomaterials, derived from simple and potentially renewable resources, are of significant interest for applications in materials science, biochemistry, and medicine. nih.govmdpi.comresearchgate.net
Below is a table summarizing the types of nanostructures formed from different fatty acid derivatives of diaminopyridine as observed in research studies.
| Derivative Type | Alkyl Chain Characteristics | Observed Nanostructure(s) |
| Diaminopyridine-Fatty Acid | Saturated | Nanofibers, Multilayer morphology |
| Diaminopyridine-Fatty Acid | Unsaturated (monoene) | Nanotubes, Curled nanosheets |
| Diaminopyridine-Monosaccharide-Fatty Acid | Saturated | Helically-twisted morphology |
| Diaminopyridine-Monosaccharide-Fatty Acid | Unsaturated | Helically-coiled ribbons |
This table is generated based on findings reported in the literature regarding the self-assembly of diaminopyridine derivatives. nih.govmdpi.com
Development of Novel Heterocyclic Systems Based on the this compound Core
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and drug discovery. researchgate.netnih.gov The this compound core is a versatile scaffold for the synthesis of novel and more complex heterocyclic systems. Its structure contains multiple reactive sites—two primary amino groups and a carboxylic acid—that can participate in a variety of cyclization and condensation reactions to build new fused ring systems.
The development of new synthetic methodologies is key to expanding the library of available heterocyclic compounds. researchgate.net The functional groups on the this compound core allow for several strategic approaches to synthesize fused heterocycles:
Reactions involving the diamino groups: The 2,6-diamino substituents can react with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other bifunctional electrophiles. Such reactions are common for synthesizing fused pyridine systems, like pyrido[2,3-d]pyrimidines, which are often formed from the reaction of 2-aminopyridine (B139424) derivatives with various reagents. nih.gov For instance, reaction with diketones could lead to the formation of a new seven-membered diazepine (B8756704) ring fused to the pyridine core.
Intramolecular cyclization: The acetic acid side chain at the 4-position is suitably located to potentially undergo intramolecular cyclization with one of the amino groups at the 2- or 6-position, although this would lead to a strained four-membered ring. More commonly, the carboxylic acid can be activated and then reacted with the amino group after the introduction of a two-atom linker, leading to the formation of a stable six- or seven-membered ring. This approach is a known strategy for creating bicyclic systems. nih.gov
Multi-component reactions: The scaffold can be used in one-pot multi-component reactions, which are efficient methods for generating molecular complexity. researchgate.net For example, a reaction involving the diaminopyridine core, an aldehyde, and a third component with an active methylene (B1212753) group could lead to the synthesis of complex fused pyridines in a single step.
Sequential functionalization: The amino groups and the carboxylic acid can be functionalized sequentially. For example, one amino group could be protected, while the other is reacted to build a new heterocyclic ring. Subsequently, the protecting group can be removed, and the second amino group or the carboxylic acid can be used in another cyclization reaction, leading to polycyclic systems. This stepwise approach allows for precise control over the final structure.
By leveraging the inherent reactivity of the this compound scaffold, a diverse range of novel heterocyclic compounds can be synthesized. These new molecules, incorporating the diaminopyridine core, could be screened for various biological activities, contributing to the discovery of new therapeutic agents.
Academic Investigations into Bioactive Properties and Molecular Interaction Mechanisms of 2,6 Diaminopyridin 4 Yl Acetic Acid Derivatives
Methodologies for In Vitro Antimicrobial Activity Assessment of Pyridine-Acetic Acid Derivatives
The evaluation of the antimicrobial potential of pyridine-acetic acid derivatives is a critical step in the discovery of new therapeutic agents. This process involves a variety of in vitro screening protocols and a detailed analysis of how structural modifications influence their antimicrobial potency.
In Vitro Screening Protocols and Techniques
A range of in vitro methods are employed to determine the antimicrobial efficacy of newly synthesized pyridine (B92270) derivatives. researchgate.netresearchgate.netresearchgate.net A common initial screening method is the agar (B569324) diffusion method , which provides a qualitative assessment of antimicrobial activity. bohrium.com In this technique, a standardized microbial inoculum is spread over an agar plate, and paper discs impregnated with the test compound are placed on the surface. The formation of a clear zone of inhibition around the disc indicates antimicrobial activity. bohrium.com
For a more quantitative measure, broth dilution methods are widely used to determine the Minimum Inhibitory Concentration (MIC). mdpi.comnih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netmdpi.com This can be performed in test tubes (macrodilution) or in microtiter plates (microdilution), the latter allowing for high-throughput screening of numerous compounds. mdpi.com
The Minimum Bactericidal Concentration (MBC) can also be determined. This is achieved by subculturing from the clear tubes or wells in the MIC assay onto fresh, antibiotic-free agar plates. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Specific bacterial and fungal strains are selected for these assays based on their clinical relevance. Common choices include Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal species like Candida albicans and Aspergillus niger. nih.govmdpi.com Standard antimicrobial agents, such as ampicillin, chloramphenicol, and miconazole, are often used as positive controls to validate the experimental results. researchgate.net
Interactive Data Table: Antimicrobial Activity of Select Pyridine Derivatives
This table presents a summary of the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against different microbial strains, as reported in the literature.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 2c | S. aureus | 0.039 | mdpi.com |
| Compound 2c | B. subtilis | 0.039 | mdpi.com |
| Compound 12a | E. coli | 19.5 | researchgate.net |
| Compound 12a | B. mycoides | <4.8 | researchgate.net |
| Compound 12a | C. albicans | <4.8 | researchgate.net |
| Compound 3b | C. albicans | 25 | researchgate.net |
| EA-02-009 | S. aureus | 0.5-1 | mdpi.com |
Correlating Structural Modifications with Antimicrobial Potency and Structure-Activity Relationships
The antimicrobial activity of pyridine derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the pyridine ring influence biological activity, thereby guiding the design of more potent compounds. nih.gov
For instance, the introduction of certain substituents can significantly enhance antimicrobial potency. It has been observed that compounds containing electron-withdrawing groups, such as nitro groups, often exhibit potent antibacterial activity. nih.govniscpr.res.in The position of substituents on the pyridine ring is also critical. For example, in a series of dodecanoic acid derivatives, the position of the nitrogen atom within the pyridinol ring was found to affect the antimicrobial activity. mdpi.com
The lipophilicity of the molecule, which influences its ability to penetrate microbial cell membranes, is another key factor. A proper balance between hydrophilicity and hydrophobicity is often necessary for optimal activity. mdpi.com For example, N-alkylation of pyridine-based compounds can modulate this balance and impact their antibacterial and antibiofilm activities. nih.gov
Mechanistic Studies on DNA Binding Interactions of Derived Compounds
Understanding how small molecules interact with DNA is fundamental to developing new therapeutic agents. Derivatives of 2,6-diaminopyridine (B39239) have been investigated for their ability to bind to DNA, a key target for many antimicrobial and anticancer drugs. nih.gov
The primary modes of non-covalent interaction between small molecules and DNA are intercalation, groove binding, and electrostatic interactions. nih.govIntercalation involves the insertion of a planar aromatic moiety between the base pairs of the DNA double helix. researchgate.netresearchgate.net This can lead to a distortion of the DNA structure, potentially interfering with replication and transcription.
Groove binding , on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA helix. nih.govresearchgate.net The specificity of this interaction is often dictated by hydrogen bonding between the molecule and the edges of the base pairs in the groove. The 2,6-diaminopyridine scaffold, with its specific arrangement of hydrogen bond donors and acceptors, is well-suited for such interactions. nih.gov For example, a 2,6-diamino-1,8-naphthyridine derivative has been shown to bind to a single nucleotide bulge in a DNA duplex, with protonation of the compound playing a crucial role in the recognition of cytosine and thymine (B56734) bulges. nih.gov
Various spectroscopic techniques are employed to study these interactions. UV-Visible spectroscopy is one of the most common methods used to investigate the binding mechanism between small molecules and DNA. nih.gov Changes in the absorption spectrum of a compound upon addition of DNA can indicate binding. Circular dichroism (CD) spectroscopy can provide information about conformational changes in DNA upon ligand binding. researchgate.netThermal denaturation studies , which measure the melting temperature (Tm) of DNA, can also reveal the stabilizing effect of a binding ligand. nih.gov An increase in Tm suggests that the compound stabilizes the double helix, which is characteristic of intercalators and some groove binders. nih.gov
Enzyme Modulation and Inhibition Mechanisms by 2,6-Diaminopyridine Scaffold-Based Compounds
The 2,6-diaminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. One important class of enzymes targeted by derivatives of this scaffold are the Cyclin-Dependent Kinases (CDKs).
Exploration of Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes. mdpi.commdpi.com Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.commdpi.com
Several 2,6-diaminopyridine and related 2,6-diaminopyrimidine derivatives have been designed and synthesized as CDK inhibitors. nih.govnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK and preventing the phosphorylation of its substrates. mdpi.com The 2-aminopyridine (B139424) fragment can form crucial hydrogen bonds with the hinge region of the CDK active site, a key interaction for potent inhibition. acs.org
For example, a series of 3-acyl-2,6-diaminopyridines showed potent inhibitory activity against CDK1 and CDK2, leading to the inhibition of tumor cell proliferation. nih.gov Similarly, 4-alkoxy-2,6-diaminopyrimidine derivatives have been developed as inhibitors of CDK1 and CDK2. nih.gov The structure-activity relationships of these compounds have been explored, revealing that substitutions at certain positions can significantly impact their inhibitory potency. nih.gov
Interactive Data Table: CDK Inhibition by Pyridine and Pyrimidine Derivatives
This table summarizes the inhibitory concentrations (IC50) of representative compounds against different Cyclin-Dependent Kinases.
| Compound | Target CDK | IC50 (µM) | Reference |
|---|---|---|---|
| NU6027 | CDK1/cyclinB1 | 2.9 | nih.gov |
| NU6027 | CDK2/cyclinA3 | 2.2 | nih.gov |
| 4-(2-methylbutoxy)-derivative | CDK1/cyclinB1 | 12 | nih.gov |
| 4-(2-methylbutoxy)-derivative | CDK2/cyclinA3 | 13 | nih.gov |
| 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde | CDK1/cyclinB1 | 35 | nih.gov |
Principles of Molecular Recognition in Enzyme-Ligand Systems
The interaction between an enzyme and its inhibitor is governed by the principles of molecular recognition. fiveable.menih.gov This involves specific, non-covalent interactions between the ligand (inhibitor) and the receptor (enzyme's active site) based on complementary structural and chemical properties. fiveable.mefiveable.me
Key factors that contribute to molecular recognition include:
Shape and Size Complementarity: The inhibitor must fit snugly into the enzyme's active site. This is often described by the "lock-and-key" model, where the ligand is the key and the enzyme is the lock. fiveable.menih.gov
Electrostatic Interactions: These include ion-ion, ion-dipole, and dipole-dipole interactions between charged or polar groups on the ligand and the enzyme. fiveable.me
Hydrogen Bonding: The formation of hydrogen bonds between donor and acceptor groups on the ligand and enzyme is a critical determinant of binding affinity and specificity. fiveable.me
Hydrophobic Interactions: The burial of nonpolar surfaces of the ligand and enzyme away from water contributes favorably to the binding energy. fiveable.me
The concept of the "induced fit" model is also important, where the binding of the ligand can induce conformational changes in the enzyme, leading to a more complementary and tighter interaction. fiveable.menih.gov The flexibility of both the protein and the ligand plays a significant role in the binding process. fiveable.me
The affinity of a ligand for an enzyme is quantified by the dissociation constant (Kd), which reflects the strength of the non-covalent interactions. fiveable.me A lower Kd value indicates a higher affinity. Understanding these principles of molecular recognition is essential for the rational design of potent and selective enzyme inhibitors based on the 2,6-diaminopyridine scaffold. fiveable.me
In Vitro Cytotoxicity Evaluation in Cellular Models
The cytotoxic potential of pyridine derivatives against various cancer cell lines is a well-documented area of research. Numerous studies have demonstrated that modifications to the pyridine scaffold can lead to compounds with significant anti-proliferative activity.
For instance, a series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives exhibited noteworthy in vitro cytotoxic activities against multiple cancer cell lines. nih.gov Some of these compounds showed superior cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines when compared to the standard anticancer drug 5-fluorouracil (B62378). nih.gov Specifically, against the PC3 cell line, IC50 values ranged from 0.1 to 0.85 μM, which is significantly more potent than 5-fluorouracil (IC50 7.49 μm). nih.gov
In another study, 1,4-dihydropyridine (B1200194) derivatives were synthesized and evaluated for their anticancer activity. hilarispublisher.com These compounds were tested against HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cell lines. hilarispublisher.com The results were expressed in terms of GI50 (growth inhibitory concentration), TGI (total growth inhibition), and LC50 (lethal concentration). hilarispublisher.com
Furthermore, platinum(II) diaminocyclohexane complexes incorporating pyridine derivatives have been synthesized and assessed for their anticancer properties. mdpi.com The cytotoxic effects of these complexes were evaluated using MTT assays across several cell lines, including a non-cancerous cell line to determine selectivity. mdpi.com Some of these complexes demonstrated activity similar to or slightly better than cisplatin (B142131) in all tested cell lines. mdpi.com
The following table summarizes the in vitro cytotoxicity data for a selection of pyridine derivatives from various studies.
| Compound/Derivative | Cell Line | IC50/GI50 Value (µM) | Reference |
|---|---|---|---|
| 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 0.70 | nih.gov |
| 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 4.6 | nih.gov |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3) | PC3 (Prostate) | 0.1 | nih.gov |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S1) | PC3 (Prostate) | 0.45 | nih.gov |
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | HepG2 (Liver) | 21.00 | mdpi.com |
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 (Breast) | 26.10 | mdpi.com |
These findings underscore the potential of the pyridine scaffold as a basis for the development of novel cytotoxic agents. The variations in activity based on the substitution patterns on the pyridine ring highlight the importance of structure-activity relationship studies in optimizing the anticancer efficacy of these compounds.
Comprehensive Spectroscopic and Structural Characterization Techniques for 2,6 Diaminopyridin 4 Yl Acetic Acid Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are invaluable for identifying the functional groups present in (2,6-Diaminopyridin-4-YL)acetic acid derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound and its derivatives, characteristic absorption bands are expected for the various functional groups.
The FT-IR spectrum of the parent compound, 2,6-diaminopyridine (B39239), exhibits characteristic peaks for N-H and C-N stretching vibrations. researchgate.net The presence of the acetic acid moiety introduces strong absorptions corresponding to the carbonyl (C=O) and hydroxyl (O-H) groups.
Key FT-IR Absorption Bands for this compound Derivatives:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3500 - 3300 |
| Hydroxyl (O-H) | Stretching (Carboxylic Acid) | 3300 - 2500 (broad) |
| Methylene (B1212753) (C-H) | Stretching | 2960 - 2850 |
| Carbonyl (C=O) | Stretching (Carboxylic Acid) | 1760 - 1690 |
| Pyridine (B92270) Ring (C=C, C=N) | Stretching | 1600 - 1450 |
| Amino (N-H) | Bending | 1650 - 1580 |
| Carbon-Oxygen (C-O) | Stretching | 1320 - 1210 |
| Hydroxyl (O-H) | Bending | 1440 - 1395 |
The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching vibrations. The strong carbonyl absorption is also a key diagnostic peak.
FT-Raman Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum provides information on the molecular framework and is particularly useful for studying aromatic systems.
For this compound derivatives, FT-Raman spectroscopy can provide valuable information about the pyridine ring vibrations. The ring breathing modes of pyridine are often prominent in the Raman spectrum. nist.gov
Expected FT-Raman Bands for this compound Derivatives:
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Pyridine Ring | Ring Breathing/Stretching | 1610 - 1570, 1030 - 990 |
| Methylene (C-H) | Stretching | 2960 - 2850 |
| Carboxylic Acid (C=O) | Stretching | 1760 - 1690 (often weak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Connectivity
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid group, the amino protons, and the carboxylic acid proton.
Based on data for related structures like 2,6-diaminopyridine and acetic acid, the expected chemical shifts can be predicted. chemicalbook.comresearchgate.net
Predicted ¹H-NMR Chemical Shifts for this compound:
| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |
| Pyridine Ring (H-3, H-5) | Singlet or Doublet | 6.0 - 7.5 |
| Methylene (-CH₂-) | Singlet | 3.5 - 4.0 |
| Amino (-NH₂) | Broad Singlet | 4.0 - 6.0 |
| Carboxylic Acid (-COOH) | Broad Singlet | 10.0 - 13.0 |
The exact chemical shifts and coupling patterns will depend on the solvent used and the presence of any substituents on the derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Predicted ¹³C-NMR Chemical Shifts for this compound:
The chemical shifts are influenced by the electronic environment of each carbon atom. The carbons attached to the amino groups (C-2 and C-6) are expected to be significantly shielded compared to other aromatic carbons.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within a molecule. These techniques are particularly useful for studying conjugated systems like the pyridine ring in this compound derivatives.
The UV-Vis absorption spectrum is expected to show absorptions in the ultraviolet region corresponding to π-π* and n-π* electronic transitions within the diaminopyridine ring. The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of any substituents on the molecule. For some derivatives, photoinduced intramolecular charge transfer (ICT) may occur, leading to solvent-dependent shifts in the emission spectra. orgsyn.org
Further studies on the electronic absorption and emission properties of these compounds would be valuable in understanding their photophysical behavior and potential applications in areas such as materials science and biological imaging.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For derivatives of this compound, this method provides information on the π-electron system and the effects of substitution on the pyridine ring. The parent compound, 2,6-Diaminopyridine (2,6-DAP), exhibits characteristic absorption peaks in the ultraviolet region. researchgate.net A typical UV spectrum for 2,6-DAP shows absorption maxima (λmax) at 308, 244, and 203 nm. researchgate.net These absorptions are attributed to π-π* and n-π* electronic transitions within the aromatic system. Studies have shown that while certain treatments may affect other physical properties, the absorption peaks in the UV-visible spectrum of 2,6-DAP can remain largely unchanged. researchgate.net The polarity of the solvent can influence the position of absorption bands; for some related heterocyclic compounds, an increase in solvent polarity can lead to shifts in the absorption wavelength. physchemres.org
| Compound | λmax (nm) | Reference |
|---|---|---|
| 2,6-Diaminopyridine | 203, 244, 308 | researchgate.net |
Photoluminescence Studies
Photoluminescence spectroscopy, particularly fluorescence, is a valuable tool for studying the emissive properties of molecules. Derivatives of diaminopyridines often exhibit fluorescence, making them suitable for applications as photoactive materials. nih.gov For instance, various 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles demonstrate solid-state fluorescence, with emission maxima typically observed in the blue region of the spectrum (400–460 nm). researchgate.net Similarly, other multisubstituted aminopyridines, such as 2-amino-6-phenylpyridine-3,4-dicarboxylates, show strong fluorescence with emission wavelengths around 480 nm and quantum yields that can exceed 0.40. nih.gov The fluorescence properties arise from the relaxation of excited electronic states and are sensitive to the molecular structure and environment. A Schiff base synthesized from 2,6-diaminopyridine and its metal complexes have also been shown to exhibit intraligand (π-π*) fluorescence. nih.gov
| Compound Class | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles | - | 400-460 | - | researchgate.net |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | 390 | 480 | ~0.31-0.44 | nih.gov |
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For 2,6-diaminopyridine and its derivatives, this analysis has been crucial in understanding their solid-state structures and packing motifs. For example, cocrystals of 2,6-diaminopyridine with piracetam (B1677957) and theophylline (B1681296) have been characterized, revealing detailed hydrogen-bonding networks. nih.gov The 2,6-diaminopyridine-piracetam cocrystal crystallizes in the orthorhombic space group Pbca, while the theophylline cocrystal is in the monoclinic P2₁/c space group. nih.gov Furthermore, different polymorphs of 2,6-diaminopyridine itself have been identified, such as a less stable orthorhombic form (Form II) that converts to the previously known Form I upon heating. researchgate.net This highlights the importance of X-ray diffraction in identifying and characterizing different solid-state forms of a compound. The analysis of related diaminopyrimidine structures also provides insights into the types of supramolecular assemblies that can be formed. nih.govmdpi.com
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| DAP-Piracetam (1/1) | Orthorhombic | Pbca | a=7.8171(2) Å, b=10.1581(3) Å, c=31.0668(9) Å | nih.gov |
| DAP-Theophylline (1/1) | Monoclinic | P2₁/c | a=8.4026(3) Å, b=22.3396(8) Å, c=7.0860(3) Å, β=96.151(2)° | nih.gov |
| 2,6-Diaminopyridine (Form II) | Orthorhombic | - | - | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. In the characterization of this compound derivatives, MS confirms the identity of the synthesized product by measuring its precise molecular mass. Gas chromatography-mass spectrometry (GC-MS) analysis of 2,6-diaminopyridine shows a molecular ion peak corresponding to its molecular weight, along with several smaller peaks resulting from fragmentation of the molecule. sciencepublishinggroup.com The fragmentation pattern provides a characteristic fingerprint that can be used for structural elucidation. Electrospray ionization (ESI-MS) is also commonly used, often showing the protonated molecule [M+H]⁺. nih.gov The technique is also sensitive enough to analyze the isotopic abundance ratios of elements like ¹³C/¹²C and ¹⁵N/¹⁴N within the molecule. sciencepublishinggroup.com
Chromatographic Techniques for Separation and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the separation, identification, and purity assessment of compounds. For derivatives of this compound, TLC is routinely used to monitor the progress of chemical reactions and to assess the purity of the final product. nih.gov The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel on a plate) and a liquid mobile phase. chemcoplus.co.jp The result of a separation is visualized as spots on the plate, and the retention factor (Rf value) is calculated for each spot. chemcoplus.co.jp This value, which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system and can be used for identification by comparison with a standard. chemcoplus.co.jp Visualization of the separated spots is often achieved under UV light, as many pyridine derivatives absorb UV radiation. nih.gov While specific TLC systems for this compound are not detailed, methods developed for related compounds like diaminopimelic acid stereoisomers, using solvent systems such as methanol/buffer mixtures, demonstrate the utility of TLC for separating structurally similar amino-acid-containing molecules. nih.gov
Thermal Analysis Techniques for Stability and Decomposition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. These methods are critical for determining the thermal stability, melting point, and decomposition profile of this compound derivatives. For the parent 2,6-diaminopyridine, DTA shows a sharp endothermic peak corresponding to its melting point at approximately 120.6°C. longdom.org TGA analysis of 2,6-diaminopyridine reveals a one-step thermal degradation pattern, with decomposition beginning around 184°C. longdom.orgresearchgate.net The maximum decomposition temperature (Tmax), determined from the derivative thermogram (DTG), is approximately 186.8°C. researchgate.netlongdom.org Thermal analysis also plays a role in studying polymorphs; for instance, it was used to show that Form II of 2,6-diaminopyridine converts to the more stable Form I upon heating. researchgate.net Polyamides synthesized using 2,6-diaminopyridine have also been studied by TGA to evaluate their thermal stability.
| Technique | Parameter | Value (°C) | Reference |
|---|---|---|---|
| DTA/DSC | Melting Point | 120.6 | longdom.org |
| TGA | Onset of Decomposition | ~184 | longdom.org |
| DTG | Maximum Decomposition Temp. (Tmax) | 186.8 | researchgate.netlongdom.org |
Future Research Trajectories and Academic Significance of 2,6 Diaminopyridin 4 Yl Acetic Acid Chemistry
Advancements in Synthetic Routes for Complex Architectures and Multifunctional Derivatives
Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods to access (2,6-Diaminopyridin-4-YL)acetic acid and its derivatives. A key challenge lies in the controlled functionalization of the pyridine (B92270) ring and its substituents. While methods for aminating pyridine rings exist, achieving regioselectivity, especially on a pre-functionalized ring, can be complex. nih.govresearchgate.net
Advanced synthetic strategies may include:
Late-Stage Functionalization: Developing methods for the direct introduction of the acetic acid moiety onto a pre-existing 2,6-diaminopyridine (B39239) scaffold using techniques like C-H activation. This would provide a more convergent and flexible approach compared to building the molecule from simpler, linear precursors.
Orthogonal Protection Strategies: Employing sophisticated protecting group strategies to selectively modify the two amino groups and the carboxylic acid. This would enable the stepwise construction of complex, multifunctional derivatives with precisely controlled architectures.
Flow Chemistry and Microwave-Assisted Synthesis: Utilizing modern synthetic technologies to improve reaction efficiency, reduce reaction times, and enhance safety, particularly for potentially hazardous intermediates. Microwave irradiation has been successfully used for the amination of dihalopyridines. nih.gov
These advanced routes will be crucial for creating libraries of derivatives for screening in various applications and for building more complex systems like polymers or macrocycles.
| Synthetic Advancement | Potential Advantage | Associated Challenge |
| Late-Stage C-H Activation | Increased synthetic flexibility and efficiency. | Achieving high regioselectivity on an electron-rich ring. |
| Orthogonal Protecting Groups | Precise control over derivatization sites. | Multi-step processes can lower overall yield. |
| Microwave-Assisted Synthesis | Rapid reaction times and improved yields. nih.gov | Scale-up limitations and equipment dependency. |
| Multi-component Reactions | High atom economy and rapid access to complexity. nih.gov | Discovery of suitable reaction conditions and substrates. |
Integration of Advanced Computational Methodologies for Predictive Design in Materials Science and Medicinal Chemistry
Computational modeling is an indispensable tool for accelerating the discovery and optimization of new molecules. hilarispublisher.com For this compound, computational methods can provide profound insights into its properties and guide the design of new derivatives for specific applications in materials science and medicinal chemistry.
In Materials Science: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the electronic, optical, and mechanical properties of materials derived from this compound. mdpi.commdpi.com For instance, researchers can model how individual molecules self-assemble through hydrogen bonding (involving the amino and carboxyl groups) and π-stacking (of the pyridine rings). This predictive capability is vital for designing novel coordination polymers, metal-organic frameworks (MOFs), and supramolecular structures with tailored properties like porosity, conductivity, or luminescence. researchgate.net
In Medicinal Chemistry: Computational tools are central to modern drug discovery. nih.gov Molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes or receptors. tandfonline.comnih.gov The diaminopyridine scaffold is a known pharmacophore in kinase inhibitors, and computational screening could identify potential protein targets for new anticancer agents. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize compounds with favorable drug-like properties early in the discovery process, reducing the time and cost of development. nih.gov
| Computational Method | Application Area | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Materials Science | Electronic structure, band gaps, reactivity, spectral properties. mdpi.com |
| Molecular Dynamics (MD) | Materials Science | Self-assembly behavior, mechanical stability, phase transitions. hilarispublisher.com |
| Molecular Docking | Medicinal Chemistry | Protein-ligand binding affinity and interaction modes. tandfonline.com |
| QSAR & ADMET Prediction | Medicinal Chemistry | Drug-likeness, pharmacokinetic properties, potential toxicity. nih.gov |
Exploration of Novel Functional Applications in Interdisciplinary Sciences
The versatile structure of this compound makes it a promising candidate for a multitude of applications across various scientific disciplines. Its ability to act as a hydrogen bond donor and acceptor, a metal-coordinating ligand, and a reactive building block opens up numerous possibilities.
Pharmaceuticals: The diaminopyridine core is present in various biologically active compounds. nih.govrsc.org Derivatives could be explored as inhibitors of kinases, which are crucial targets in oncology. nih.gov The scaffold is also found in compounds with antimicrobial and antiviral properties, suggesting potential applications in infectious disease research. nih.gov
Materials Science: As a multidentate ligand, the compound can coordinate with metal ions to form stable complexes and coordination polymers. mdpi.com These materials could find use in catalysis, gas storage, or as luminescent sensors. The dimerization of pyridine-acetic acids under certain conditions can lead to highly fluorescent compounds, indicating potential for optoelectronic applications. researchgate.net
Supramolecular Chemistry: The molecule's capacity for forming extensive hydrogen-bonding networks makes it an excellent building block for designing complex supramolecular assemblies, such as gels, liquid crystals, or functional polymers. researchgate.net
Biochemical Probes: The fluorescent potential of derivatives, combined with the reactive handles for bioconjugation (amino and carboxyl groups), could be harnessed to develop probes for imaging biological processes or detecting specific analytes. nih.gov
Addressing Current Challenges and Identifying Emerging Opportunities in Pyridine-Acetic Acid Research
While the potential is significant, research on this compound and related structures faces several challenges that also represent opportunities for innovation.
Current Challenges:
Synthetic Control: Achieving regioselective functionalization of the pyridine ring without resorting to lengthy protection-deprotection sequences remains a primary hurdle. researchgate.net
Solubility: The parent compound and its derivatives may exhibit poor solubility in common organic solvents, complicating synthesis, purification, and application. nih.gov
Stability: Pyridylacetic acids, particularly those with substitution at the 2- or 4-position, can be prone to decarboxylation under certain conditions, which could limit their utility in subsequent synthetic steps or applications requiring harsh conditions. nih.gov
Limited Commercial Availability: The lack of ready commercial sources for the parent compound necessitates its de novo synthesis, which can be a barrier for research groups wishing to explore its applications.
Emerging Opportunities:
Catalyst Development: The need for better synthetic methods creates an opportunity for the development of novel catalysts that can mediate the selective functionalization of such highly substituted pyridines.
"Green" Chemistry: Developing synthetic routes in aqueous or environmentally benign solvents would address solubility challenges and align with the growing demand for sustainable chemical processes. nih.gov
High-Throughput Screening: The creation of a diverse library of this compound derivatives would enable high-throughput screening campaigns to rapidly identify lead compounds for new drugs or functional materials.
Bio-inspired Materials: The structure's resemblance to biological building blocks (with its amino and carboxylic acid groups) provides an opportunity to design novel bio-inspired materials, such as peptide mimics or self-assembling hydrogels for biomedical applications.
Overcoming these challenges will be key to unlocking the full scientific and commercial potential of this versatile chemical scaffold.
Q & A
Q. What advanced techniques validate the compound’s role in enhancing metal bioavailability in plant-microbe systems?
- Methodological Answer : Rhizospheric Fe/Cd bioavailability assays (via ICP-MS) are coupled with split-root experiments in tomato plants. Acetic acid quantification via GC-MS and metabolic flux analysis (MFA) links microbial production rates to metal uptake. Confocal imaging tracks Cd localization in root tissues .
Data Contradiction Analysis
Q. How should researchers address inconsistent titration results when quantifying acetic acid groups?
- Methodological Answer : Errors often stem from indicator misuse (e.g., phenolphthalein fading in basic conditions) or air exposure altering solution pH. Standardize NaOH with potassium hydrogen phthalate (KHP) before use. Employ potentiometric titration (pH meter) for endpoints and validate with triplicate trials .
Q. Why might metabolic flux analysis (MFA) reveal conflicting ethanol uptake rates in engineered bacterial strains?
- Methodological Answer : Discrepancies arise from differences in biomass estimation or incomplete substrate utilization. Use isotopic labeling (e.g., ¹³C-ethanol) to trace carbon flux. Pair MFA with proteomics (e.g., upregulated ADH enzymes in engineered strains) to reconcile flux data with enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
